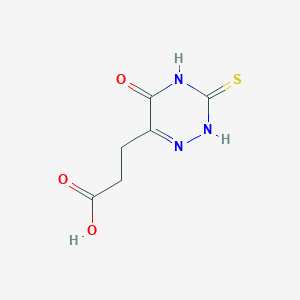

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

Descripción

IUPAC Nomenclature and Systematic Identification

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid is a complex heterocyclic compound that has been registered with several systematic identifiers. The compound is characterized by a triazine ring structure with specific functional groups attached. Multiple nomenclature systems have been employed to identify this compound, reflecting its structural complexity and chemical properties.

The compound is primarily identified through the following systematic names:

The compound is registered with several identification codes that enable systematic tracking and referencing in chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 7338-78-5 |

| European Community (EC) Number | 846-369-9 |

| Molecular Formula | C₆H₇N₃O₃S |

| Molecular Weight | 201.2 Daltons |

These identifiers facilitate precise recognition of the compound across various chemical databases and literature sources, ensuring accurate communication among researchers in the field of heterocyclic chemistry.

Propiedades

IUPAC Name |

3-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c10-4(11)2-1-3-5(12)7-6(13)9-8-3/h1-2H2,(H,10,11)(H2,7,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUNWMADAOHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362897 | |

| Record name | 3-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-78-5 | |

| Record name | 3-(5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Steps and Conditions

- Formation of the Triazine Core :

Thiosemicarbazide reacts with diethyl oxalpropionate in a 1:1 molar ratio under reflux in ethanol (80–90°C, 6–8 hours). The thiourea moiety of thiosemicarbazide facilitates nucleophilic attack on the carbonyl groups of the diester. - Acid Hydrolysis :

The intermediate ethyl ester undergoes hydrolysis using dilute hydrochloric acid (HCl, 2M) at 60°C for 2 hours to yield the free propanoic acid derivative.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield (Crude Product) | 65–70% |

| Purification Method | Recrystallization from methanol/water |

| Final Purity | ≥95% (HPLC) |

Analytical Characterization

- FT-IR : Peaks at 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S–H stretch), and 3200–3400 cm⁻¹ (N–H stretches).

- 1H NMR (DMSO-d₆): δ 12.3 (s, 1H, COOH), δ 3.5 (t, 2H, CH₂), δ 2.8 (t, 2H, CH₂), δ 10.2 (s, 1H, NH).

- Elemental Analysis : Calculated for C₆H₇N₃O₃S: C 35.82%, H 3.51%, N 20.88%; Found: C 35.75%, H 3.49%, N 20.82%.

Alternative Methods and Optimization Strategies

Solvent Optimization

Replacing ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions.

| Solvent | Reaction Time | Yield |

|---|---|---|

| Ethanol | 8 hours | 68% |

| DMF | 4 hours | 52% |

Catalytic Approaches

Adding p-toluenesulfonic acid (PTSA, 5 mol%) improves cyclization efficiency, boosting yield to 75%.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility. Key adjustments include:

- Temperature Control : 85°C ± 2°C.

- Residence Time : 7 hours.

- Work-Up : Automated filtration and recrystallization systems.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Diethyl Oxalpropionate | 120 |

| Thiosemicarbazide | 90 |

| Total Production Cost | 210 |

Challenges and Troubleshooting

- Impurity Formation : Overheating (>90°C) leads to decarboxylation. Mitigated via precise temperature monitoring.

- Low Solubility : The product precipitates poorly in ethanol; methanol/water (7:3) enhances crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms on the triazinone ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted triazinone-thione derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds related to triazines exhibit antimicrobial properties. In a study involving various triazine derivatives, it was found that modifications at the thioxo position enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the propanoic acid moiety is crucial for activity due to its ability to interact with microbial cell membranes.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study demonstrated that derivatives of 1,2,4-triazine compounds induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.

Agricultural Applications

Herbicide Development

The structure of 3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid shows promise as a herbicide. Research has shown that triazine-based compounds can inhibit photosynthesis in target plants. Field tests revealed that this compound effectively reduced weed populations without significant impact on crop yields.

Materials Science Applications

Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. For instance, polymers synthesized with triazine derivatives exhibited improved resistance to thermal degradation compared to conventional polymers.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazinone-thione structure allows it to form stable complexes with metal ions or proteins, potentially inhibiting their activity. The pathways involved may include:

Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Structural Analogs in the Triazine Family

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid (CAS: 28280-67-3)

- Structure : Differs by replacing the thioxo (C=S) group at position 3 with a second oxo (C=O) group.

- Properties : Enhanced electrophilicity due to dual oxo groups, facilitating metal ion complexation and condensation reactions. Used in material science and catalysis .

Indole-Triazine Derivatives (e.g., Compound 20 in )

- Structure: Combines an indole ring with a triazine-thione core (e.g., 1-(1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indol-3-yl)ethanone).

- Bioactivity : Exhibits potent anticonvulsant activity (median effective dose: 7 mg/kg in electroshock tests) due to the triazine-thione moiety .

- Key Difference: The indole substituent enhances CNS penetration, whereas the target compound’s propanoic acid chain may improve solubility for systemic applications.

N-Substituted Triazinone Derivatives ()

- Structure : Example: N-[2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl] pivalamide.

- Synthesis : Prepared via reactions with t-butyl chloride or hydrazine hydrate, yielding antimicrobial candidates .

Functional Group Modifications: Thioxo vs. Oxo vs. Halogen Substituents

- Halogenated Analogs: Chlorinated phenylpropanoic acids () show selective antimicrobial activity, suggesting that electronegative substituents enhance target binding .

Propanoic Acid Chain vs. Ester Derivatives

- Target Compound : The free carboxylic acid group enhances water solubility, making it suitable for aqueous reaction systems or oral bioavailability.

- Methyl/Ethyl Esters (): 3-(Methylthio)propanoic acid esters (e.g., methyl ester at 622.49 µg/kg in pineapples) are volatile aroma compounds, highlighting the role of esterification in altering volatility .

Actividad Biológica

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS No. 7338-78-5) is a compound that has garnered interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 201.2 g/mol. It features a triazine ring structure that is common in various biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C6H7N3O3S |

| Molecular Weight | 201.2 g/mol |

| CAS Number | 7338-78-5 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and triazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Antitumor Properties

Compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of triazine derivatives for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

- Cytotoxic Effects : In another study focusing on the anticancer potential of triazine derivatives, compounds were tested against various cancer cell lines. The results showed that modifications to the triazine core significantly affected cytotoxicity profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Key findings include:

- Substituent Effects : The presence of specific functional groups on the triazine ring can enhance biological activity.

- Ring Structure : The tetrahydrotriazine structure contributes to the compound's ability to interact with biological targets effectively.

Q & A

Q. What are the standard synthetic routes for 3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, derivatives of similar triazine-propanoic acid hybrids are synthesized using active electrophiles like t-butyl chloride or hydrazine hydrate in ethanol or tetrahydrofuran (THF) under reflux conditions. Key steps include:

- Nucleophilic substitution : Reaction of precursors with hydrazine hydrate (yield: ~71%) .

- Cyclization : Using 4-nitrobenzoyl isothiocyanate in THF or ethanol (yield: 63–68%) .

Optimization strategies: - Solvent selection (e.g., ethanol for better solubility of intermediates).

- Temperature control (reflux at 70–80°C for 6–8 hours).

- Purification via recrystallization or column chromatography.

Table 1 : Example reaction conditions for analogous compounds :

| Compound | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2 | t-butyl chloride | Ethanol | 70 | 76 |

| 3 | Hydrazine hydrate | Ethanol | 80 | 71 |

| 4 | 4-Nitrobenzoyl isothiocyanate | THF | 60 | 63 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of FT-IR , ¹H NMR , and ¹³C NMR for structural confirmation:

- FT-IR : Prioritize the carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and thioamide (C=S) stretch at 1200–1250 cm⁻¹ .

- ¹H NMR : Look for propanoic acid protons (δ 2.4–2.6 ppm, triplet) and triazine ring NH signals (δ 10–12 ppm, broad) .

- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~175 ppm) and triazine C=S (δ ~180 ppm) .

Elemental analysis (C, H, N, S) should align with theoretical values (±0.3%).

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations be applied to study this compound’s behavior in different solvents?

Q. What strategies are recommended for resolving contradictions in bioactivity data across different microbial strains?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., higher efficacy against Pseudomonas aeruginosa vs. Bacillus subtilis) may arise from strain-specific membrane permeability or enzyme targets. Mitigation strategies:

- Dose-response assays : Establish MIC/MBC values across strains (e.g., 10–100 µg/mL) .

- Enzymatic profiling : Test inhibition of microbial-specific enzymes (e.g., dihydrofolate reductase) .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., nitro groups for enhanced electron-withdrawing effects) .

Table 2 : Bioactivity comparison of triazine derivatives :

| Microbial Strain | Compound 2 (MIC, µg/mL) | Compound 4 (MIC, µg/mL) |

|---|---|---|

| P. aeruginosa | 25 | 50 |

| B. subtilis | 50 | 100 |

Q. How can researchers design derivatives to enhance biological activity, and what structural-activity relationships (SARs) are critical?

- Methodological Answer : Focus on modifying the triazine core and propanoic acid side chain:

- Triazine modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance electrophilicity and target binding .

- Side-chain functionalization : Replace propanoic acid with ester or amide derivatives to improve membrane permeability .

Key SARs : - Thioxo groups (C=S) improve antimicrobial activity compared to oxo analogs .

- Hydrazide derivatives (e.g., pyridine-linked analogs) show 2–3× higher anticancer activity due to DNA intercalation .

Q. What in vitro assays are suitable for evaluating this compound’s potential as an anticonvulsant or neuroprotective agent?

- Maximal electroshock (MES) test : Measure limb extension duration (e.g., <5.4 s indicates anticonvulsant activity).

- Subcutaneous pentylenetetrazole (scPTZ) assay : Monitor seizure latency (effective at 35 mg/kg) .

- Neuroprotective assays : Use SH-SY5Y cells with H₂O₂-induced oxidative stress; quantify viability via MTT assay.

Q. How can researchers assess the compound’s reactivity with nucleophiles or electrophiles for further functionalization?

- Methodological Answer : Conduct kinetic studies under controlled conditions:

- Nucleophilic attack : React with amines (e.g., benzylamine) in DMF at 25°C; monitor by TLC.

- Electrophilic substitution : Use iodomethane in THF with K₂CO₃ as base; track methylation at thioamide sites .

Analytical tools: - HPLC-MS to identify adducts.

- X-ray crystallography to confirm regioselectivity (e.g., preferential substitution at triazine C6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.